molecular formula C12H14ClF2NO5 B11091323 N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine

N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine

Cat. No.: B11091323
M. Wt: 325.69 g/mol
InChI Key: GFWPUCQINPBNKT-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine is a chemical compound characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further linked to a pentopyranosylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine typically involves multiple steps. One common method starts with trichloromethoxybenzene as the raw material. This compound undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene. The next step involves nitration of chlorodifluoromethoxybenzene using a mixed acid to yield 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene results in the formation of 4-(chlorodifluoromethoxy)aniline, which can be further reacted to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14ClF2NO5

Molecular Weight

325.69 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]anilino]oxane-3,4,5-triol

InChI

InChI=1S/C12H14ClF2NO5/c13-12(14,15)21-7-3-1-6(2-4-7)16-11-10(19)9(18)8(17)5-20-11/h1-4,8-11,16-19H,5H2

InChI Key

GFWPUCQINPBNKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)OC(F)(F)Cl)O)O)O

Origin of Product

United States

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